molecular formula C25H36O7 B15143879 11,12-Di-O-acetyltenacigenin B

11,12-Di-O-acetyltenacigenin B

Cat. No.: B15143879
M. Wt: 448.5 g/mol
InChI Key: MIGQPMYRGFABCC-BIWLUZBDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,12-Di-O-acetyltenacigenin B typically involves the extraction of the compound from the stems of Marsdenia tenacissima using ethanol. The ethanol extract is then subjected to further purification using chloroform to isolate the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The stems of Marsdenia tenacissima are harvested and processed to obtain the ethanol extract, which is then purified using various solvents such as chloroform, dichloromethane, and ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

11,12-Di-O-acetyltenacigenin B undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Comparison with Similar Compounds

11,12-Di-O-acetyltenacigenin B is unique compared to other similar compounds due to its specific ability to reverse multidrug resistance in cancer cells. Similar compounds include:

Properties

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

IUPAC Name

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate

InChI

InChI=1S/C25H36O7/c1-13(26)18-8-11-25-23(18,5)21(31-15(3)28)19(30-14(2)27)20-22(4)9-7-17(29)12-16(22)6-10-24(20,25)32-25/h16-21,29H,6-12H2,1-5H3/t16-,17-,18-,19-,20+,21+,22-,23-,24-,25+/m0/s1

InChI Key

MIGQPMYRGFABCC-BIWLUZBDSA-N

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@]23[C@@]1([C@@H]([C@H]([C@H]4[C@@]2(O3)CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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